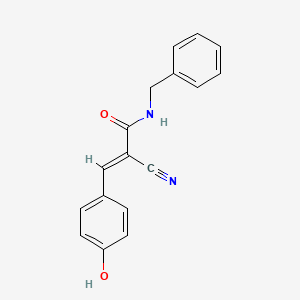

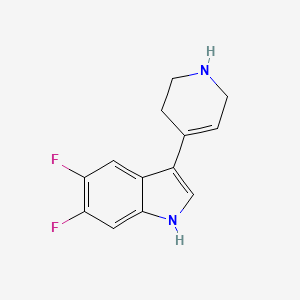

![molecular formula C14H13BrClNO B2528200 4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol CAS No. 1232802-33-3](/img/structure/B2528200.png)

4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol is a Schiff base, which is a class of organic compounds typically formed from the condensation of an aldehyde with an amine. Schiff bases are known for their diverse range of applications in various fields such as materials science, coordination chemistry, and organic synthesis due to their ease of preparation and structural versatility .

Synthesis Analysis

Schiff bases like 4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol are generally synthesized through condensation reactions. For instance, the synthesis of similar compounds has been reported through the reaction of 4-bromobenzaldehyde with aromatic aminophenols , 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine , and 5-bromo-2-hydroxybenzaldehyde with various amines . These reactions are typically carried out in the presence of an acid or base catalyst and can sometimes be performed under solvent-free conditions to enhance the green chemistry aspect of the synthesis . The structures of the synthesized compounds are confirmed using techniques such as FT-IR, NMR, and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of Schiff bases is often elucidated using X-ray crystallography, which provides detailed information about the crystal system, space group, and molecular geometry . Density functional theory (DFT) calculations are also commonly employed to predict and compare the molecular geometry and electronic structure of these compounds . These studies reveal that the Schiff base molecules can exhibit different conformations stabilized by intramolecular hydrogen bonding and can exist in various tautomeric forms, such as enol or keto .

Chemical Reactions Analysis

Schiff bases can participate in a variety of chemical reactions, including coordination with metal ions to form complexes . The coordination behavior of these compounds is influenced by the presence of donor atoms in the ligand, such as nitrogen from the imine group and oxygen from the phenol group. The resulting metal complexes can exhibit different geometries, such as square pyramidal or octahedral, depending on the nature of the metal ion and the coordinating ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases and their derivatives are characterized by a range of techniques. Thermal properties are assessed using thermogravimetric analysis (TGA), which provides information on the stability and decomposition patterns of the compounds . Optical properties are investigated using UV-Vis spectroscopy and fluorescence analyses, which can reveal information about the electronic transitions and photoluminescence characteristics . Electrochemical properties are studied using cyclic voltammetry (CV), which helps in understanding the redox behavior and band gap energies . Additionally, the electrical conductivities of polymer films derived from these Schiff bases can be measured to explore their potential applications in electronic devices .

Scientific Research Applications

Chemical Synthesis and Pharmacological Properties

- Synthesis of Fluorophenols : A study on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory drugs, highlights the chemical utility of brominated phenols in pharmaceutical synthesis. This compound's synthesis reflects the broader relevance of brominated phenols in creating medically significant molecules (Qiu et al., 2009).

Environmental Impact and Degradation

- Toxicology of Tribromophenol : Research on 2,4,6-Tribromophenol, a widely produced brominated phenol, reviews its environmental concentrations, toxicokinetics, and toxicodynamics. Despite its ubiquity due to multiple sources, the environmental and health impacts of such compounds remain a concern, emphasizing the need for ongoing monitoring and research (Koch & Sures, 2018).

Biological Activities and Potential Therapeutic Applications

- Antioxidant Properties : Chlorogenic Acid (CGA), a phenolic acid with a structure similar to the compound of interest, exhibits a range of therapeutic roles including antioxidant, antibacterial, and neuroprotective effects. This underscores the potential of structurally related phenolic compounds in pharmacological applications (Naveed et al., 2018).

- Phenolic Antioxidants : A review of Synthetic Phenolic Antioxidants (SPAs), including those similar in structure to the compound of interest, discusses their environmental occurrence, human exposure, and toxicity. It highlights the importance of understanding the environmental and health implications of phenolic compounds used as antioxidants in various products (Liu & Mabury, 2020).

properties

IUPAC Name |

4-bromo-2-[(4-chloro-3-methylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-7,17-18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTLYBMFBOZMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2=C(C=CC(=C2)Br)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

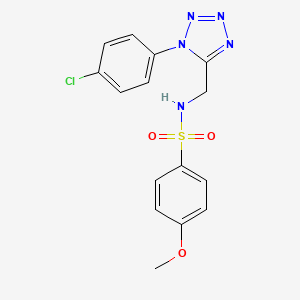

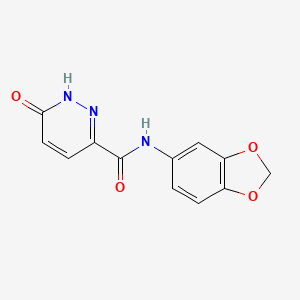

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)

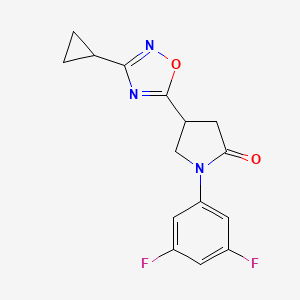

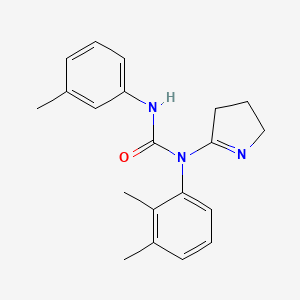

![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)

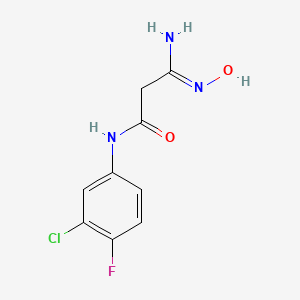

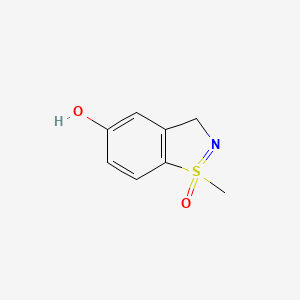

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)

![[3-Amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2528134.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)

![6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid](/img/structure/B2528139.png)